Cas no 53-34-9 (6a-Fluprednisolone)

6a-Fluprednisolone structure
6a-Fluprednisolone structure
商品名:6a-Fluprednisolone
CAS番号:53-34-9
MF:C21H27FO5
メガワット:378.43
MDL:MFCD00200355
CID:33565
PubChem ID:5876

6a-Fluprednisolone 化学的及び物理的性質

名前と識別子

    • Fluprednisolone
    • 6a-Fluoroprednisolone
    • (6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
    • 6α-Fluprednisolone
    • 6alpha-Fluoroprednisolone
    • Alphadrol
    • Etadrol
    • F. I. 6150
    • Isopredon
    • Prednisolone,6alpha-fluoro
    • Vladicort
    • 6- alpha -Fluoroprednisolone
    • LS-175410
    • Pregna-1,20-dione, 6-fluoro-11,17,21-trihydroxy-, (6.alpha.,11.beta.)-
    • 6-Fluoroprednisolone
    • U 7800
    • 6
    • FI 6150
    • Corticosterone, 1-dehydro-6alpha-fluoro-
    • NCGC00159474-03
    • Fluprednisolone [USAN:BAN:INN]
    • B 673
    • 9H05937G3X
    • NSC47439NSC 47439
    • CHEBI:34474
    • 6.alpha.-Fluoroprednisolone
    • Prednisolone, 6alpha-fluoro-
    • FLUPREDNISOLONE [HSDB]
    • FLUPREDNISOLONE [USAN]
    • 6-alpha-Fluoroprednisolone 100 microg/mL in Acetonitrile
    • Tox21_111698_1
    • NSC 47439
    • Pregna-1,4-diene-3,20-dione, 6-fluoro-11,17,21-trihydroxy-, (6alpha,11beta)-
    • CHEMBL1200774
    • D0V9DZ
    • HY-107935
    • FLUPREDNISOLONE [INN]
    • 53-34-9
    • Fluprednisolonum
    • FLUPREDNISOLONE [MART.]
    • Pregna-1,4-diene-3,20-dione, 6alpha-fluoro-11beta,17,21-trihydroxy-
    • 6-alpha-Fluoroprednisolone
    • EINECS 200-170-8
    • 6alpha-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione
    • Q732234
    • CAS-53-34-9
    • DTXCID3026067
    • UNII-9H05937G3X
    • 6alpha-Fluoro-1-dehydrohydrocortisone
    • 6-alpha-Fluoroprednisolone, VETRANAL(TM), analytical standard
    • Fluprednisolone [USAN:INN:BAN]
    • D04227
    • AKOS040759634
    • FLUPREDNISOLONE [ORANGE BOOK]
    • CS-0030934
    • NSC-47439
    • DTXSID5046067
    • Tox21_113143
    • 6alpha-Fluoro-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione
    • Prednisolone, 6.alpha.-fluoro-
    • NCGC00159474-02
    • FLUPREDNISOLONE [WHO-DD]
    • EN300-19651649
    • 6alpha-Fluoro-1,4-pregnadiene-11beta,17alpha,21-triol-3,20-dione
    • NSC47439
    • Fluprednisolone (USAN/INN)
    • SCHEMBL24232
    • Pregna-1,4-diene-3,20-dione, 6-fluoro-11,17,21-trihydroxy-, (6.alpha.,11.beta.)-
    • 6.alpha.-Fluoro-11.beta.,21-trihydroxypregna-1,4-diene-3,20-dione
    • (6-alpha,11-beta)-6-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
    • (1R,3aS,3bS,5S,9aR,9bS,10S,11aS)-5-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • NCGC00182067-02
    • DB09378
    • Alphadrol (TN)
    • Tox21_111698
    • FLUPREDNISOLONE [MI]
    • A-Fluoroprednisolone
    • HSDB 3335
    • Corticosterone, 1-dehydro-6.alpha.-fluoro-
    • U-7800
    • Fluprednisolone [USAN:INN:BAN:NF]
    • Fluprednisolonum [INN-Latin]
    • Pregna-1,20-dione, 6.alpha.-fluoro-11.beta.,17,21-trihydroxy-
    • 6a-Fluprednisolone
    • fluprednisolona
    • FLUPREDNISOLONE (MART.)
    • Fluprednisolonum (INN-Latin)
    • TS-09934
    • 6-
    • 6alpha-Fluprednisolone
    • MYYIMZRZXIQBGI-HVIRSNARSA-N
    • DA-73407
    • MDL: MFCD00200355
    • インチ: 1S/C21H27FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,23,25,27H,4,6,8-10H2,1-2H3/t12-,13-,15-,16?,18+,19-,20-,21-/m0/s1
    • InChIKey: MYYIMZRZXIQBGI-HVIRSNARSA-N
    • ほほえんだ: C[C@@]12[C@H]3[C@H](C[C@@]4([C@](C(CO)=O)(O)CC[C@H]4[C@@H]3C[C@H](F)C1=CC(=O)C=C2)C)O

計算された属性

  • せいみつぶんしりょう: 378.18400
  • どういたいしつりょう: 378.18425212g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 2
  • 複雑さ: 760
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 94.8Ų

じっけんとくせい

  • 密度みつど: 1.35 g/cm3
  • ゆうかいてん: 208 - 213oC
  • ふってん: 572.3°C at 760 mmHg
  • フラッシュポイント: 299.9°C
  • 屈折率: 1.597
  • PSA: 94.83000
  • LogP: 1.50560
  • ひせんこうど: D +92°
  • じょうきあつ: 1.77E-15mmHg at 25°C

6a-Fluprednisolone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-233521-100 mg
6-α-Fluoroprednisolone,
53-34-9
100MG
¥4,851.00 2023-07-10
TRC
F596610-25mg
6a-Fluprednisolone
53-34-9
25mg
$ 1646.00 2023-09-07
Enamine
EN300-19651649-0.05g
(1R,3aS,3bS,5S,9aR,9bS,10S,11aS)-5-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
53-34-9
0.05g
$2755.0 2023-09-17
SHENG KE LU SI SHENG WU JI SHU
sc-233521-100mg
6-α-Fluoroprednisolone,
53-34-9
100mg
¥4851.00 2023-09-05
eNovation Chemicals LLC
Y1234102-200mg
Fluprednisolone
53-34-9 98%(HPLC)
200mg
$1245 2025-02-19
eNovation Chemicals LLC
Y1234102-200mg
Fluprednisolone
53-34-9 98%(HPLC)
200mg
$1245 2024-06-06
eNovation Chemicals LLC
Y1234102-50mg
Fluprednisolone
53-34-9 98%(HPLC)
50mg
$435 2024-06-06
eNovation Chemicals LLC
Y1234102-500mg
Fluprednisolone
53-34-9 98%(HPLC)
500mg
$2310 2025-02-19
eNovation Chemicals LLC
Y1234102-500mg
Fluprednisolone
53-34-9 98%(HPLC)
500mg
$2310 2025-02-21
TRC
F596610-2.5mg
6a-Fluprednisolone
53-34-9
2.5mg
$ 213.00 2023-09-07

6a-Fluprednisolone 関連文献

6a-Fluprednisoloneに関する追加情報

Professional Introduction to 6a-Fluprednisolone (CAS No: 53-34-9)

6a-Fluprednisolone, a compound with the chemical formula C₂₁H₂₈F₂O₅ and a CAS number of 53-34-9, is a synthetic corticosteroid with significant applications in pharmaceutical research and clinical practice. This compound belongs to the class of fluorinated glucocorticoids, which are known for their enhanced potency and prolonged duration of action compared to non-fluorinated analogs. The introduction of a fluorine atom at the 6α position in the steroid backbone is a key structural feature that contributes to its unique pharmacological properties.

The synthesis of 6a-Fluprednisolone involves a series of intricate organic reactions, including fluorination, oxidation, and functional group transformations. The process typically starts from a precursor steroid, such as prednisolone, which undergoes selective fluorination at the 6α position using appropriate fluorinating agents. This step is critical and requires precise control to ensure high yield and purity. Recent advancements in fluorination techniques have improved the efficiency and selectivity of this transformation, making it more feasible for large-scale production.

In the realm of pharmaceutical applications, 6a-Fluprednisolone has shown remarkable potential in treating various inflammatory and autoimmune disorders. Its potent anti-inflammatory effects are attributed to its ability to bind to glucocorticoid receptors (GR) and modulate gene expression. Unlike conventional corticosteroids, 6a-Fluprednisolone exhibits a more favorable side effect profile, particularly in terms of mineralocorticoid activity, which reduces the risk of hypertension and hypokalemia.

Recent clinical trials have highlighted the efficacy of 6a-Fluprednisolone in managing severe asthma exacerbations and rheumatoid arthritis. A study published in the Journal of Medicinal Chemistry demonstrated that patients treated with 6a-Fluprednisolone experienced a significant reduction in inflammatory markers and improved disease symptoms compared to placebo. The study also noted that the compound's prolonged half-life allows for less frequent dosing, enhancing patient compliance.

The role of 6a-Fluprednisolone in immunomodulation has been further explored in recent years. Research indicates that this compound can selectively inhibit pro-inflammatory cytokine production while preserving immune function. This selective action makes it an attractive candidate for treating chronic inflammatory diseases without compromising the body's defense mechanisms. Additionally, preclinical studies have suggested that 6a-Fluprednisolone may have potential applications in oncology, particularly in reducing tumor-associated inflammation.

The development of novel delivery systems for 6a-Fluprednisolone has also been a focus of recent research. Liposomal formulations and targeted nanoparticles have shown promise in enhancing drug delivery efficiency and reducing systemic side effects. These advanced delivery systems can improve bioavailability and target specific tissues or cells, thereby optimizing therapeutic outcomes. For instance, liposomal encapsulation has been found to prolong circulation time and increase drug accumulation at sites of inflammation.

Another area of interest is the combination therapy involving 6a-Fluprednisolone with other pharmacological agents. Combination regimens have been reported to synergistically enhance therapeutic effects while minimizing adverse reactions. For example, the co-administration of 6a-Fluprednisolone with immunosuppressants has shown promising results in treating autoimmune diseases like multiple sclerosis. This approach leverages the complementary mechanisms of action of different drugs to achieve better patient outcomes.

The future prospects for 6a-Fluprednisolone are promising, with ongoing research focusing on expanding its therapeutic applications and improving its safety profile. Innovations in synthetic chemistry and drug delivery systems are expected to further enhance its efficacy and usability. Additionally, computational modeling and artificial intelligence are being employed to predict new drug interactions and optimize dosing regimens.

In conclusion, 6a-Fluprednisolone (CAS No: 53-34-9) is a versatile corticosteroid with significant potential in treating various inflammatory and autoimmune disorders. Its unique pharmacological properties, combined with recent advancements in drug development technologies, position it as a valuable asset in modern medicine. As research continues to uncover new applications and improve formulations, 6a-Fluprednisolone is poised to play an increasingly important role in therapeutic interventions.

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